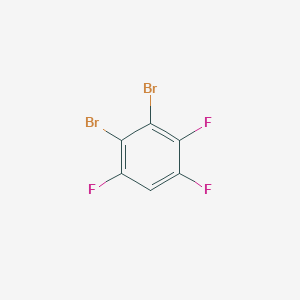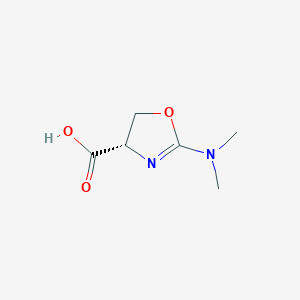![molecular formula C38H34N2O2P2 B12865412 (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, particularly in the synthesis of enantioselective compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between 6,6’-dimethoxy-2-bromobiphenyl and phenylboronic acid.
Introduction of Phosphine Groups: The diphenylphosphanyl groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Formation of the Diamine:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorodiphenylphosphine, triethylamine.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
科学研究应用
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is extensively used in scientific research due to its versatility and effectiveness in catalysis:
Chemistry: It is used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and Heck reactions, facilitating the synthesis of enantioselective compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products requiring precise catalytic processes.
作用机制
The mechanism by which ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves the formation of stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of enantioselective products. The molecular targets include transition metal centers, and the pathways involve coordination chemistry and catalytic cycles.
相似化合物的比较
Similar Compounds
(S)-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine: The enantiomer of the compound, used in similar catalytic processes but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another widely used chiral diphosphine ligand with a different backbone structure.
1,2-Bis(diphenylphosphino)ethane (DPPE): A simpler diphosphine ligand used in various catalytic processes.
Uniqueness
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is unique due to its specific chiral environment and the presence of methoxy groups, which enhance its solubility and reactivity in certain catalytic processes. Its ability to form highly stable complexes with transition metals makes it particularly valuable in asymmetric catalysis.
属性
分子式 |
C38H34N2O2P2 |
|---|---|
分子量 |
612.6 g/mol |
IUPAC 名称 |
N-diphenylphosphanyl-2-[2-(diphenylphosphanylamino)-6-methoxyphenyl]-3-methoxyaniline |
InChI |
InChI=1S/C38H34N2O2P2/c1-41-35-27-15-25-33(39-43(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)38-34(26-16-28-36(38)42-2)40-44(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28,39-40H,1-2H3 |
InChI 键 |
FXWIYEOIADWJET-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NP(C3=CC=CC=C3)C4=CC=CC=C4)NP(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




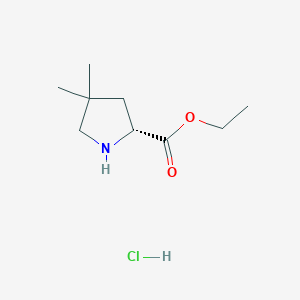
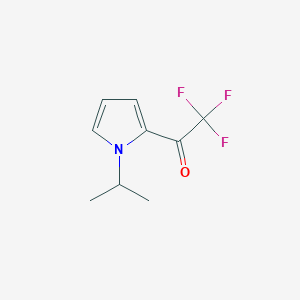

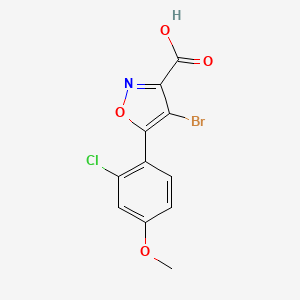
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12865368.png)
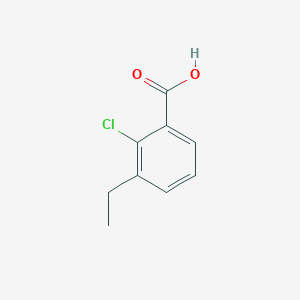
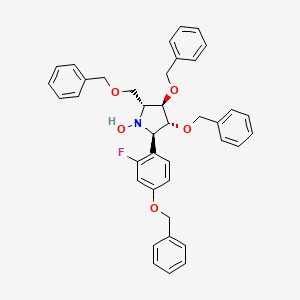
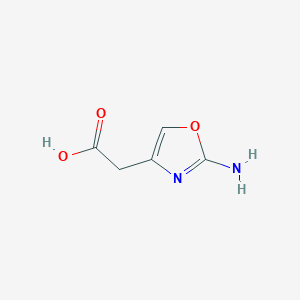
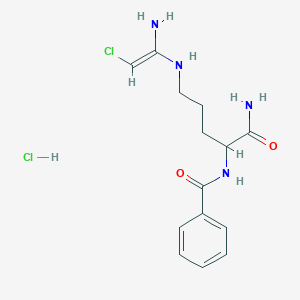
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)
